molecular formula C18H18FN3O2S B2875134 1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid CAS No. 728916-96-9

1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B2875134
CAS No.: 728916-96-9
M. Wt: 359.42
InChI Key: FPMDFYVBAKCILL-UHFFFAOYSA-N
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Description

1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of a fluorophenyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone in the presence of a base to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Attachment of the Piperidine-4-carboxylic Acid Moiety: This step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[2,1-b][1,3]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor of certain biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
  • 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives

Uniqueness

1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid is unique due to the presence of the piperidine-4-carboxylic acid moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

1-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c19-14-3-1-12(2-4-14)16-15(22-9-10-25-18(22)20-16)11-21-7-5-13(6-8-21)17(23)24/h1-4,9-10,13H,5-8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDFYVBAKCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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